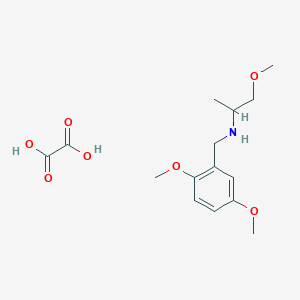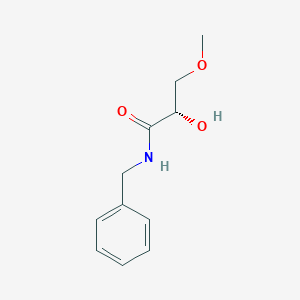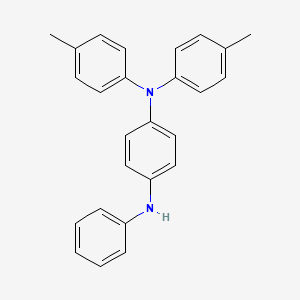
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine is an organic compound that belongs to the class of polyphenylamines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine typically involves the reaction of aniline derivatives with benzene-1,4-diamine. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. For instance, the compound can be synthesized by reacting N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine with appropriate reagents under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives .
Applications De Recherche Scientifique
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of advanced materials for electronic devices, such as OLEDs and OSCs.
Mécanisme D'action
The mechanism of action of N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine involves its ability to transport holes in electronic devices. The compound interacts with the electronic structure of the device, facilitating the movement of charge carriers. This interaction is crucial for the efficient functioning of OLEDs and OSCs .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine
- N1,N4-diphenyl-N1,N4-di-p-tolylbenzene-1,4-diamine
- DNTPD (N1,N1′-(Biphenyl-4,4′-diyl)bis(N1-phenyl)-N4,N4-di-p-tolylbenzene-1,4-diamine)
Uniqueness
N1-Phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine is unique due to its specific molecular structure, which imparts distinct electronic properties. This uniqueness makes it particularly suitable for use as a hole transport layer in electronic devices, offering advantages such as high efficiency and stability .
Propriétés
Formule moléculaire |
C26H24N2 |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
4-N,4-N-bis(4-methylphenyl)-1-N-phenylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H24N2/c1-20-8-14-24(15-9-20)28(25-16-10-21(2)11-17-25)26-18-12-23(13-19-26)27-22-6-4-3-5-7-22/h3-19,27H,1-2H3 |
Clé InChI |
IIEDZDJJQHYFNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


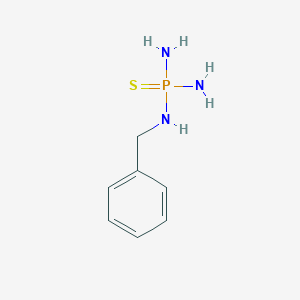
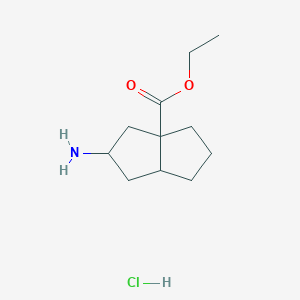

![2,5,7-Trimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13087820.png)
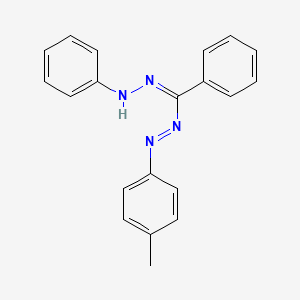
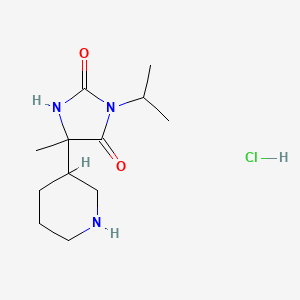
![4-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid](/img/structure/B13087836.png)
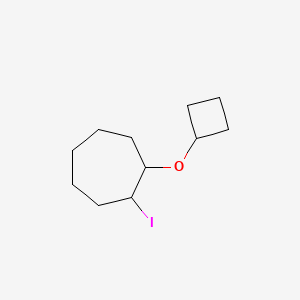

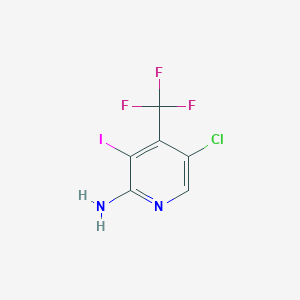
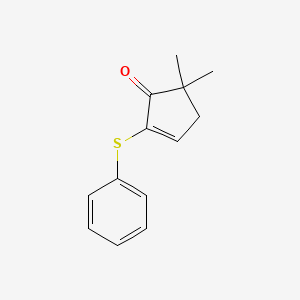
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
